

# A Technical Guide to Bisphenol A-d16 Analytical Standard: Commercial Suppliers and Applications

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## Compound of Interest

Compound Name: *Bisphenol A-d16*

Cat. No.: *B1591316*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available **Bisphenol A-d16** (BPA-d16) analytical standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing high-quality standards and implementing reliable analytical methods for the quantification of Bisphenol A (BPA). This document outlines the key specifications from major commercial suppliers, detailed experimental protocols for sample analysis, and visual workflows to guide laboratory procedures.

## Commercial Suppliers and Product Specifications

**Bisphenol A-d16** (CAS No. 96210-87-6) is a deuterated analog of Bisphenol A, widely used as an internal standard in isotope dilution mass spectrometry for accurate quantification of BPA. Several reputable suppliers offer this analytical standard. The following tables summarize the key quantitative data from prominent commercial sources.

Table 1: General and Chemical Properties of **Bisphenol A-d16**

Property	Value
CAS Number	96210-87-6
Molecular Formula	(CD <sub>3</sub> ) <sub>2</sub> C(C <sub>6</sub> D <sub>4</sub> OD) <sub>2</sub>
Molecular Weight	244.38 g/mol
Appearance	Solid
Melting Point	157-159 °C[1]
Boiling Point	220 °C at 4 mmHg[1]

Table 2: Comparative Specifications from Commercial Suppliers

Supplier	Product Number(s)	Isotopic Purity	Chemical Purity	Available Pack Sizes
LGC Standards	DRE-C10655501; CIL-DLM-1839-0.1; CIL-DLM-1839-1	98 atom % D[2]	Not specified	50 mg, 0.1 g, 1 g[2]
Sigma-Aldrich (Merck)	451835; 442876	98 atom % D[1]	≥99% (CP)[1]	50 mg, 250 mg, 1 g
Cambridge Isotope Laboratories, Inc.	DLM-1839-0.1; DLM-1839-1	98%	98%[3]	0.1 g, 1 g[3]

Note: Purity and availability are subject to batch-specific variations. Users should always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information. CoAs can typically be downloaded from the supplier's website by providing the lot number.[4]

## Experimental Protocols for Bisphenol A Quantification

The use of **Bisphenol A-d16** as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of BPA. Below are detailed protocols adapted from established scientific literature for the analysis of BPA in different matrices using GC-MS and LC-MS/MS.

## Protocol 1: Determination of Bisphenol A in Canned Food by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a solvent extraction method followed by derivatization and GC-MS analysis.[5]

### 1. Reagents and Materials:

- **Bisphenol A-d16** analytical standard
- Bisphenol A analytical standard
- Potassium Carbonate ( $K_2CO_3$ )
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Diethyl ether
- Acetic anhydride
- Sodium acetate
- Methanol
- Homogenizer
- Centrifuge
- GC-MS system

## 2. Sample Preparation and Extraction:

- Homogenize the canned food sample.
- Weigh 1-10 g of the homogenized sample and spike with a known amount of **Bisphenol A-d16** internal standard solution (e.g., 400  $\mu$ L of 100  $\mu$ g/L).
- Add 20 mL of an aqueous solution of 0.25 M  $K_2CO_3$  and 0.1 M NaOH.
- Blend the mixture for 2 minutes and let it stand for 5 minutes.
- Filter the aqueous alkaline extract under suction.
- Wash the solid residue with 15 mL of the  $K_2CO_3$ /NaOH solution.
- Combine the filtrates and adjust the pH to 4 with 1.2 M HCl.
- Transfer the acidified solution to a separatory funnel and extract twice with 20 mL of diethyl ether.
- Pool the diethyl ether extracts.

## 3. Derivatization:

- Evaporate the diethyl ether extract to dryness.
- Add acetic anhydride as the derivatization agent and sodium acetate as a catalyst.
- Heat the mixture at 110  $^{\circ}$ C for 30 minutes to form the diacetyl derivative of BPA and BPA-d16.

## 4. GC-MS Analysis:

- Reconstitute the derivatized sample in a suitable solvent.
- Inject an aliquot into the GC-MS system.
- Set the GC-MS to operate in Selected Ion Monitoring (SIM) mode.

- Monitor the characteristic ions for the diacetyl derivatives of BPA (e.g., m/z 213, 228, 312) and BPA-d16 (e.g., m/z 224, 242, 284).[5]
- Quantify the amount of BPA in the sample by comparing the peak area ratio of the native BPA to the deuterated internal standard against a calibration curve.

## Protocol 2: Determination of Bisphenol A in Water and Beverages by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a direct injection method suitable for liquid samples, adapted from AOAC Official Method 2017.15.[6]

### 1. Reagents and Materials:

- **Bisphenol A-d16** analytical standard
- Bisphenol A analytical standard
- Acetonitrile (LC-MS grade)
- Acetic acid
- Ammonium fluoride
- Sodium chloride
- LC-MS/MS system

### 2. Sample Preparation:

- Transfer 10 mL of the liquid sample (water or beverage) into a 50 mL polypropylene centrifuge tube.
- Add a known amount of **Bisphenol A-d16** internal standard solution (e.g., 25 µL of 400 ng/mL).
- Vortex the sample for at least 15 seconds.

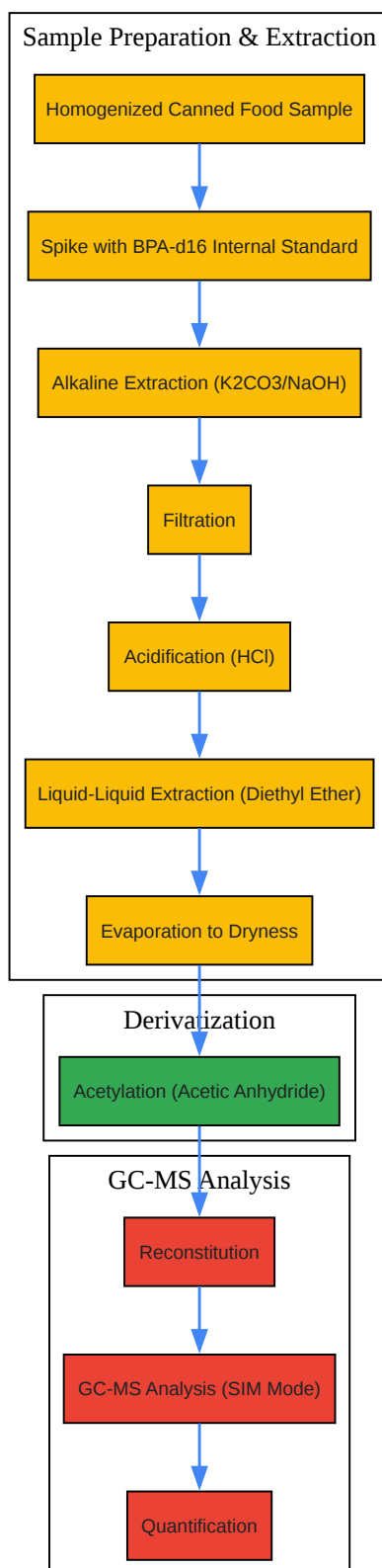
- Add 10 mL of 1% acetic acid in acetonitrile.
- Add sodium chloride to facilitate the separation of the aqueous and organic layers (salting out).
- Centrifuge the sample.
- For samples with high lipid content, a freeze-out step can be included to precipitate lipids.
- Transfer an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.

### 3. LC-MS/MS Analysis:

- Inject the sample extract into the LC-MS/MS system.
- Use a suitable reversed-phase column for chromatographic separation.
- The mobile phase can consist of a gradient of water with ammonium fluoride and acetonitrile.
- Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
- Monitor the appropriate precursor-to-product ion transitions for BPA and BPA-d16 in Multiple Reaction Monitoring (MRM) mode.
- Quantify BPA based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

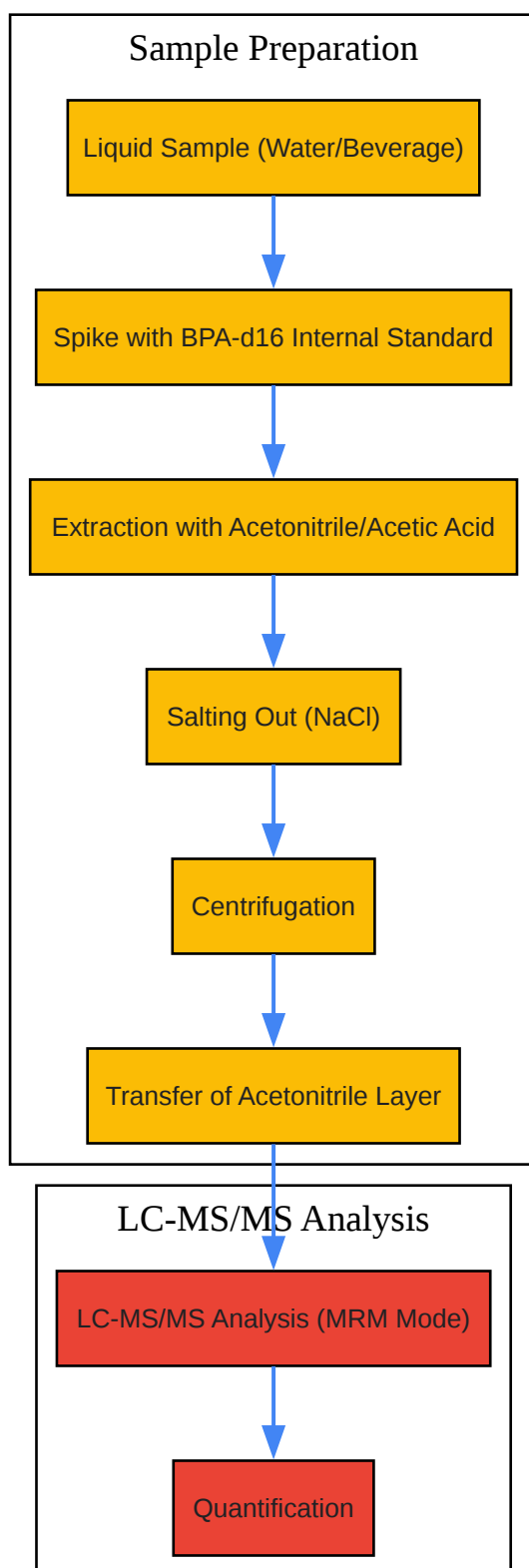
## Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described above.



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Caption: Workflow for the analysis of Bisphenol A in canned food using GC-MS.



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Caption: Workflow for the analysis of Bisphenol A in liquid samples using LC-MS/MS.

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